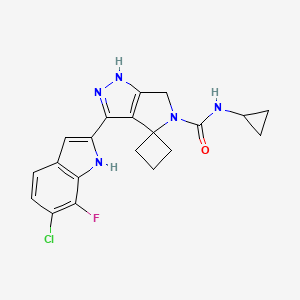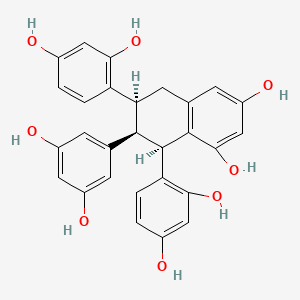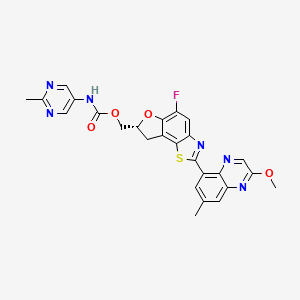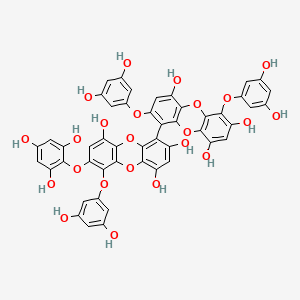
2,7"-Phloroglucinol-6,6'-bieckol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Phloroglucinol-6,6’-bieckol is a phlorotannin compound derived from the brown algae Ecklonia cava. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. Phlorotannins are a class of polyphenolic compounds known for their antioxidant, anti-inflammatory, and anti-diabetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Phloroglucinol-6,6’-bieckol typically involves the extraction of phlorotannins from Ecklonia cava. The extraction process includes solvent extraction, followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of 2,7-Phloroglucinol-6,6’-bieckol involves large-scale extraction from Ecklonia cava. The process includes harvesting the algae, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification through chromatography to isolate the desired compound .
化学反应分析
Types of Reactions: 2,7-Phloroglucinol-6,6’-bieckol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or for further research purposes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize 2,7-Phloroglucinol-6,6’-bieckol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the phloroglucinol ring, often under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
2,7-Phloroglucinol-6,6’-bieckol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of phlorotannins and their derivatives.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable tool for studying cellular oxidative stress and inflammation.
Medicine: Research has shown that 2,7-Phloroglucinol-6,6’-bieckol can ameliorate conditions such as diabetes, hypertension, and cardiovascular diseases by modulating various biological pathways .
Industry: It is explored for use in functional foods and nutraceuticals due to its health-promoting properties .
作用机制
The mechanism of action of 2,7-Phloroglucinol-6,6’-bieckol involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, through the NF-κB signaling pathway.
Anti-diabetic Effects: 2,7-Phloroglucinol-6,6’-bieckol enhances glucose uptake by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane via the PI3K/AKT and AMPK pathways.
相似化合物的比较
2,7-Phloroglucinol-6,6’-bieckol is unique among phlorotannins due to its specific structure and biological activities. Similar compounds include:
Dieckol: Another phlorotannin from Ecklonia cava with potent antioxidant and anti-inflammatory properties.
Phlorofucofuroeckol A: Known for its anti-cancer and anti-diabetic effects.
Pyrogallol-phloroglucinol-6,6’-bieckol: Exhibits similar biological activities but differs in its specific molecular structure
属性
分子式 |
C48H30O23 |
|---|---|
分子量 |
974.7 g/mol |
IUPAC 名称 |
4-[2,6-bis(3,5-dihydroxyphenoxy)-4,7,9-trihydroxydibenzo-p-dioxin-1-yl]-9-(3,5-dihydroxyphenoxy)-8-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,3,6-triol |
InChI |
InChI=1S/C48H30O23/c49-16-1-17(50)5-23(4-16)64-34-14-32(62)40-46(69-42-31(61)13-30(60)41(47(42)70-40)65-24-6-18(51)2-19(52)7-24)37(34)36-26(56)12-29(59)39-45(36)68-43-33(63)15-35(67-38-27(57)10-22(55)11-28(38)58)44(48(43)71-39)66-25-8-20(53)3-21(54)9-25/h1-15,49-63H |
InChI 键 |
OMULTTBRRIGHKV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1O)OC2=C(C3=C(C(=C2)O)OC4=C(O3)C(=CC(=C4OC5=CC(=CC(=C5)O)O)O)O)C6=C7C(=C(C=C6O)O)OC8=C(O7)C(=CC(=C8OC9=CC(=CC(=C9)O)O)OC1=C(C=C(C=C1O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


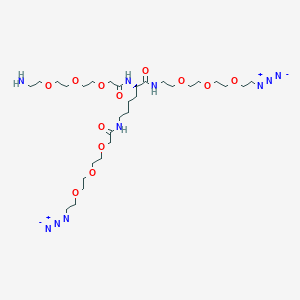
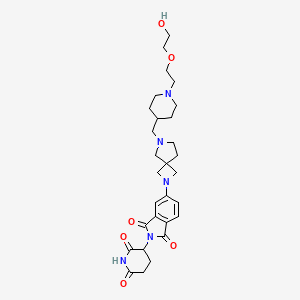

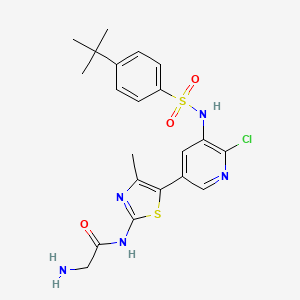
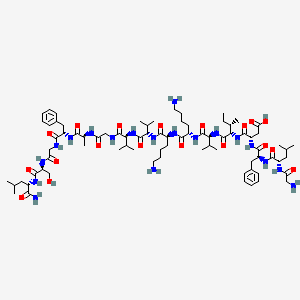

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
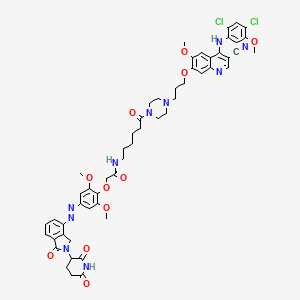
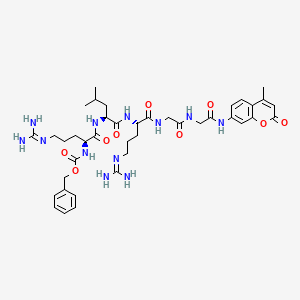
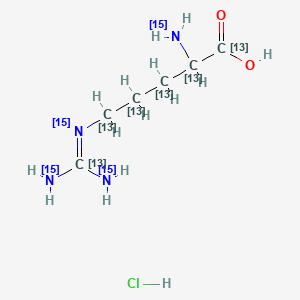
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
